molecular formula C14H17ClO B14034905 5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone

5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone

Cat. No.: B14034905
M. Wt: 236.73 g/mol
InChI Key: DLPBZANLIRTMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone is an organic compound that features a cyclopentanone ring substituted with a 4-chlorobenzyl group and two methyl groups

Preparation Methods

The synthesis of 5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone typically involves multiple steps. One common method starts with diethyl adipate as the starting material. The synthetic route includes aldol condensation, dimethylation, and hydrogenation steps to form the desired product . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high yield and purity.

Chemical Reactions Analysis

5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for diverse applications.

Properties

Molecular Formula

C14H17ClO

Molecular Weight

236.73 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C14H17ClO/c1-14(2)8-7-11(13(14)16)9-10-3-5-12(15)6-4-10/h3-6,11H,7-9H2,1-2H3

InChI Key

DLPBZANLIRTMKU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=O)CC2=CC=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.